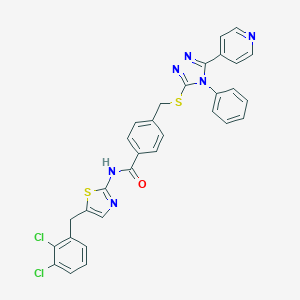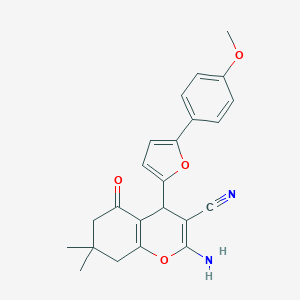![molecular formula C23H24N2O3S B285927 (5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZBD and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BZBD is not fully understood. However, it has been suggested that BZBD induces apoptosis in cancer cells by activating the caspase pathway. BZBD has also been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity. The antimicrobial activity of BZBD is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BZBD has been shown to have various biochemical and physiological effects. In cancer cells, BZBD induces apoptosis by activating the caspase pathway. In neuronal cells, BZBD protects against oxidative stress-induced damage by reducing ROS levels and increasing antioxidant enzyme activity. In bacteria and fungi, BZBD disrupts cell membranes and inhibits growth.
Avantages Et Limitations Des Expériences En Laboratoire
BZBD has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi. However, BZBD also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for BZBD research. One direction is to study the potential use of BZBD in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of BZBD in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and toxicity profile of BZBD.
Méthodes De Synthèse
BZBD has been synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. The most common method of synthesis involves the reaction between 4-hydroxybenzaldehyde and 4-benzyloxybenzaldehyde with piperidine and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
BZBD has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, BZBD has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection research, BZBD has been shown to protect against oxidative stress-induced neuronal damage. In antimicrobial activity research, BZBD has exhibited potent activity against various bacteria and fungi.
Propriétés
Formule moléculaire |
C23H24N2O3S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+ |
Clé InChI |
MIEUGUIQMWTOAG-RCCKNPSSSA-N |
SMILES isomérique |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
SMILES canonique |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)